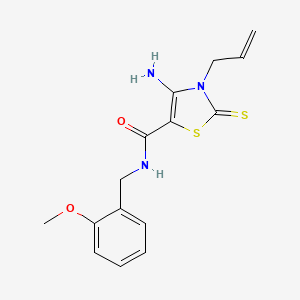

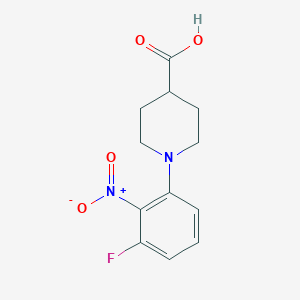

3-allyl-4-amino-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-allyl-4-amino-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide, appears to be a derivative of thiazole-based molecules, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer its relevance from the related structures and activities discussed.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of a related compound, alkyl 5-amino-2-mercaptothiazole-4-carboxylates, is achieved through a one-pot synthesis involving the action of hydrogen sulfide on a mixture of alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate in pyridine . This method showcases the potential for creating a variety of thiazole derivatives, which could be applied to synthesize the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. While the exact structure of this compound is not provided, the structure of a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined and found to inhibit the proliferation of some cancer cell lines . This suggests that the molecular structure of thiazole derivatives is significant for their antitumor activity, which could be relevant for the compound of interest.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including S-alkylation and sulfur-to-nitrogen rearrangement reactions. For example, ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate undergoes a thermal sulfur-to-nitrogen rearrangement to form 5-amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione . This type of reaction could be pertinent to the synthesis or modification of the compound , indicating the versatility of thiazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Although the specific properties of this compound are not detailed in the provided papers, we can anticipate that the compound would exhibit properties typical of thiazole derivatives, such as solubility in organic solvents and potential biological activity due to the presence of amino, thioxo, and carboxamide functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis and evaluation of derivatives structurally related to 3-allyl-4-amino-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide have been explored for their anticancer potential. For instance, Bekircan et al. (2008) synthesized and screened various derivatives for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, demonstrating the potential of these compounds in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Spectroscopic and Computational Analysis

The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic derivatives related to this compound has been conducted. Beytur and Avinca (2021) investigated these properties using experimental techniques and DFT calculations, providing insights into the electronic structure and potential applications of these compounds in materials science (Beytur & Avinca, 2021).

Synthesis and Characterization of Novel Derivatives

Research efforts have been directed towards the synthesis, characterization, and evaluation of novel derivatives for biological activities. Hassan, Hafez, and Osman (2014) synthesized new derivatives and screened them for in vitro cytotoxic activity against cancer cells, highlighting the therapeutic potential of such compounds (Hassan, Hafez, & Osman, 2014).

Eigenschaften

IUPAC Name |

4-amino-N-[(2-methoxyphenyl)methyl]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-3-8-18-13(16)12(22-15(18)21)14(19)17-9-10-6-4-5-7-11(10)20-2/h3-7H,1,8-9,16H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOBMLMOEBKOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2545979.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2545983.png)

![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2545990.png)

![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)